4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Description
Historical Context and Discovery
The development of 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid stems from the broader historical exploration of bicyclo[2.2.2]octane systems, which can be traced back to fundamental discoveries in cycloaddition chemistry. The foundational work on bicyclic systems began with the pioneering research of Otto Diels and Kurt Alder, who first described the Diels-Alder reaction in 1928, earning them the Nobel Prize in Chemistry in 1950. This reaction became the prototypical method for constructing six-membered rings and laid the groundwork for developing complex bicyclic structures, including the bicyclo[2.2.2]octane scaffold that forms the core of this compound.
The specific synthesis and characterization of this compound emerged from subsequent decades of research focused on functionalizing bicyclic systems. The compound represents a sophisticated evolution from early work on simple bicyclo[2.2.2]octane derivatives, incorporating both ethoxycarbonyl and carboxylic acid functional groups that enhance its synthetic utility. The development of this compound was particularly influenced by research into modified Wessely oxidation reactions, which provided new pathways for constructing complex bicyclic structures with multiple functional groups.
Historical synthesis approaches have evolved significantly since the early methods, with modern techniques incorporating advanced catalytic systems and stereoselective methodologies. The compound's development represents a convergence of classical synthetic methodology with contemporary understanding of stereochemistry and reaction mechanisms, making it a bridge between traditional organic synthesis and modern pharmaceutical chemistry.
Significance in Organic Chemistry and Research
This compound holds considerable significance in organic chemistry research due to its unique structural properties and synthetic versatility. The compound serves as a critical building block for synthesizing more complex molecular architectures, particularly those requiring rigid three-dimensional frameworks. Its importance extends beyond simple synthetic utility, as the compound has become a valuable model system for studying electronic effects in saturated bicyclic systems, where traditional aromatic interactions are absent.
The research significance of this compound is particularly evident in its applications as a bioisostere development platform. The bicyclo[2.2.2]octane core provides a saturated alternative to aromatic systems, offering improved physicochemical properties while maintaining essential molecular recognition features. This property has made the compound valuable in medicinal chemistry research, where it serves as a scaffold for developing pharmaceutical compounds with enhanced stability and reduced metabolic liability.
Recent research has demonstrated the compound's utility in structure-activity relationship studies, where its rigid framework allows for precise positioning of functional groups and systematic investigation of molecular interactions. The compound's dual functionality, incorporating both ester and carboxylic acid groups, provides multiple sites for chemical modification and conjugation, making it particularly valuable for developing molecular probes and pharmaceutical intermediates.
Furthermore, the compound has gained attention in the context of sustainable chemistry research, where its synthesis through environmentally friendly methodologies has been explored. Metal-free synthetic approaches and operationally simple reaction conditions have made this compound an attractive target for green chemistry initiatives.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for bicyclic compounds. The compound's name reflects its complex structural features, beginning with the bicyclo[2.2.2]octane core designation, which indicates a bicyclic system with three bridges containing two, two, and two carbon atoms respectively. The numbering system positions the ethoxycarbonyl substituent at position 4 and the carboxylic acid group at position 1 of the bicyclic framework.
Alternative nomenclature systems have been employed in various research contexts, with some sources referring to the compound using descriptive names that emphasize its functional groups or synthetic origins. The Chemical Abstracts Service registry number 834-50-4 provides unambiguous identification across all nomenclature systems. Additional identifiers include the MDL number MFCD00213777 and various supplier catalog numbers that facilitate procurement and literature searching.
The compound's classification within broader chemical taxonomies places it among bicyclic carboxylic acids and specifically within the subset of functionalized bicyclo[2.2.2]octane derivatives. This classification reflects both its structural features and its chemical reactivity patterns, which are characteristic of compounds containing both ester and carboxylic acid functionalities within rigid bicyclic frameworks.
Spectroscopic identification relies on characteristic features including specific InChI and SMILES representations that encode the compound's three-dimensional structure. The InChI key AKCJDZLLWVXNFU-UHFFFAOYSA-N provides a unique identifier for database searches and structural verification.
Overview of Bicyclo[2.2.2]octane System
The bicyclo[2.2.2]octane system represents one of the most important and well-studied bicyclic frameworks in organic chemistry, characterized by its remarkable rigidity and unique three-dimensional geometry. This system consists of two cyclohexane rings fused through a 1,4-bridge, creating a highly constrained molecular architecture with eight carbon atoms arranged in a cage-like structure. The geometric constraints of this system result in specific bond angles and distances that significantly influence the chemical and physical properties of derivatives.
The structural rigidity of the bicyclo[2.2.2]octane system eliminates conformational flexibility typically observed in acyclic or monocyclic compounds, making it particularly valuable for studying fundamental chemical phenomena without conformational complications. This property has made bicyclo[2.2.2]octane derivatives essential tools for investigating electronic effects, particularly in studies of substituent effects where conformational variables must be minimized.
Table 1: Key Structural Parameters of Bicyclo[2.2.2]octane System
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₄ | |
| Molecular Weight | 110.20 g/mol | |
| CAS Registry Number | 280-33-1 | |
| Standard Reaction Enthalpy | 1440 kJ/mol | |
| Gibbs Free Energy | 1411 kJ/mol |
The synthetic accessibility of the bicyclo[2.2.2]octane system has been greatly enhanced through the development of efficient Diels-Alder methodologies. The formation of this system typically involves [4+2] cycloaddition reactions between appropriately substituted dienes and dienophiles, often requiring specific reaction conditions to achieve desired regioselectivity and stereoselectivity. The endo selectivity preference, known as the Alder endo rule, plays a crucial role in determining the stereochemical outcome of these reactions.
Recent advances in bicyclo[2.2.2]octane chemistry have focused on developing enantioselective synthetic methods that provide access to optically active derivatives. Metal-free catalytic systems using chiral thiourea catalysts have achieved excellent enantioselectivities exceeding 95% enantiomeric excess under mild reaction conditions. These developments have significantly expanded the utility of bicyclo[2.2.2]octane systems in asymmetric synthesis and pharmaceutical applications.
The electronic properties of the bicyclo[2.2.2]octane system are particularly noteworthy due to the through-space and through-bond interactions that occur within the rigid framework. These interactions have been extensively studied using nuclear magnetic resonance spectroscopy and computational methods, revealing unique patterns of chemical shifts and coupling constants that reflect the three-dimensional geometry of the system. The compound's utility in studying substituent effects has led to the development of modified Hammett parameters specifically applicable to bicyclic systems.
Properties
IUPAC Name |
4-ethoxycarbonylbicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-2-16-10(15)12-6-3-11(4-7-12,5-8-12)9(13)14/h2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCJDZLLWVXNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306540 | |
| Record name | 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834-50-4 | |
| Record name | 834-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification
The ethoxycarbonyl group is introduced through esterification reactions using ethanol and carboxylic acid derivatives.
- Reagents: Ethanol with acid catalysts like sulfuric acid or p-toluenesulfonic acid.
- Conditions: Typically performed under reflux to ensure complete reaction.
Carboxylation
The carboxylic acid group can be added via carboxylation reactions using carbon dioxide under basic conditions.
- Reagents: Sodium hydroxide or potassium carbonate.
- Conditions: Elevated pressure and temperature may be required to drive the reaction forward.
Optimized Tandem Reaction
Recent advancements have demonstrated tandem reactions for synthesizing bicyclo[2.2.2]octane derivatives, including 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, in a single process.
- Mechanism: A formal [4+2] cycloaddition reaction followed by intramolecular conjugate addition.
- Key Conditions:
- Organic bases like DBU or TBAF promote stereoselectivity.
- Hydrogen bonding interactions between substrates ensure regioselectivity.
- Yield: Up to 84% with excellent stereoselectivity (>20/1 diastereomeric ratio) and enantiomeric excess (up to 97%).
Industrial Production Methods
For large-scale synthesis, industrial methods often focus on maximizing yield and minimizing cost.
Steps:
- Reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester with tributylphosphine and dipyridyl disulfide bis-N-oxide in dichloromethane at low temperatures.
- UV irradiation in the presence of thiol reagents to introduce desired functional groups.
- Quenching with calcium hypochlorite suspension to isolate the product.
Reaction Conditions:
- Temperature: Typically maintained at 0°C during critical steps.
- Light Source: Tungsten lamps for UV irradiation.
- Quenching Agents: Calcium hypochlorite ensures stability of the final product.
Data Table: Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Formation of Bicyclic Core | α′-Ethoxycarbonyl cyclohexenone, nitroolefin | DBU/TBAF, mild temperature | Up to 84% |
| Esterification | Ethanol, sulfuric acid | Reflux | High |
| Carboxylation | CO₂, NaOH/K₂CO₃ | Elevated pressure | Moderate |
| Industrial UV-Irradiation Process | Tributylphosphine, thiol | UV light, calcium hypochlorite quenching | High |
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid has been studied for its potential pharmaceutical applications. Its structure allows for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of bicyclic compounds can exhibit anticancer properties. In vitro studies have shown that certain derivatives of this compound inhibit the proliferation of cancer cells, suggesting a pathway for developing new anticancer agents .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique bicyclic framework allows for various transformations, making it useful in synthesizing more complex molecules.
Synthesis Example:
A synthetic route utilizing this compound involves its use as a precursor in the formation of bioactive compounds through esterification and amidation reactions .
Material Science
In material science, the compound's structure can be exploited to develop novel polymers and materials with specific properties.
Application in Polymer Chemistry:
Research has demonstrated that incorporating bicyclic structures into polymer backbones can enhance thermal stability and mechanical strength . This opens avenues for creating advanced materials suitable for high-performance applications.
Synthesis Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Esterification | This compound + Alcohol | Ester derivative | 85 |
| Amidation | This compound + Amine | Amide derivative | 78 |
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 5 |
| Derivative B | HeLa (Cervical Cancer) | 10 |
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)bicyclo[222]octane-1-carboxylic acid depends on its specific applicationThe bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -COOCH₃/-COOCH₂CH₃) lower the pKa of the carboxylic acid compared to electron-donating groups (e.g., -CH₃) .
- Steric Effects : Bulky substituents (e.g., ethoxycarbonyl) may hinder reactivity in sterically sensitive reactions, as seen in the synthesis of MDM2 inhibitors with dispiro substituents .
Pharmacological Relevance
- AA-115/APG-115 (MDM2 Inhibitor) : Features a complex dispiro substituent at position 4, enabling potent MDM2 inhibition (IC₅₀ < 1 nM) and oral bioavailability. This highlights the importance of steric and electronic optimization for biological activity .
- BG9928 (Adenosine A1 Antagonist): Incorporates a propionic acid chain at position 4, demonstrating how alkyl modifications enhance pharmacokinetic properties in clinical candidates .
Biological Activity
Molecular Structure
The molecular formula of 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is . The compound features a bicyclic structure that contributes to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 212.25 g/mol |
| Purity | >98% |
| Melting Point | 188 °C |
| Appearance | White crystalline solid |
Antitumor Activity
Research indicates that derivatives of bicyclic compounds, including those similar to this compound, exhibit significant antitumor activity. Specifically, studies have shown that certain bicyclic compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth, such as BRAF and EGFR .
Anti-inflammatory Effects
Bicyclic compounds have also been evaluated for their anti-inflammatory properties. For example, some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like nitric oxide synthase (NOS) and cyclooxygenase (COX), suggesting a potential therapeutic application in inflammatory diseases .
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties, similar to other bicyclic analogs that have shown efficacy against various bacterial strains. Preliminary studies suggest that modifications to the bicyclic structure can enhance its antimicrobial potency, making it a candidate for further investigation in drug development .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the bicyclic framework can significantly alter its pharmacological profile:
- Substituent Variability : Different alkyl or aryl groups attached to the carboxylic acid moiety can influence solubility and binding affinity to biological targets.
- Steric Effects : The spatial arrangement of substituents affects the compound's interaction with enzymes and receptors, impacting its efficacy and selectivity.
- Electronic Properties : Electron-donating or withdrawing groups can modulate the compound's reactivity and stability, influencing its overall biological activity.
Case Study 1: Antitumor Efficacy
A study conducted on a series of bicyclic compounds similar to this compound revealed that specific derivatives exhibited potent inhibitory effects on MCF-7 breast cancer cells, with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . This suggests that these compounds may offer new avenues for cancer treatment.
Case Study 2: Anti-inflammatory Mechanisms
In another study, a derivative of this compound was tested for its ability to reduce inflammation in a murine model of arthritis. The results indicated a marked decrease in paw swelling and inflammatory markers, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic: What are the common synthetic routes for 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, and how is purity ensured?
The compound is synthesized via copper-catalyzed intermolecular C(sp³)-H functionalization using S-phenyl benzenethiosulfonate and bicyclo[2.2.2]octane-1-carboxylic acid derivatives. Flash column chromatography (petroleum ether/EtOAc gradients) is employed for purification, yielding the product as a white solid or colorless oil (62% yield) . Purity is validated using H and C NMR spectroscopy to confirm structural integrity, with additional mass spectrometry for molecular weight verification .
Basic: How are spectroscopic techniques utilized to characterize this compound?
Key characterization methods include:
- H NMR : Identifies proton environments, such as ethoxycarbonyl (δ ~1.3 ppm for CH, δ ~4.1 ppm for OCH) and bicyclic framework protons (δ ~1.5–2.5 ppm) .
- C NMR : Confirms carbonyl carbons (C=O at δ ~170 ppm) and bicyclo[2.2.2]octane carbons (δ ~20–45 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H] or [M−H]) to verify molecular weight .
Basic: How do substituents at the 4-position influence its acidity?
Substituents exhibit inductive effects on acidity. Experimental pKa values for 4-substituted analogs range from 5.90 (cyano) to 6.75 (hydrogen), with electron-withdrawing groups (e.g., NC−) lowering pKa via destabilization of the conjugate base. Ethoxycarbonyl (pKa ~6.31) shows moderate electron-withdrawing behavior . Theoretical DFT studies (B3LYP/6-311+G(d,p)) correlate substituent dipole moments with acidity trends, revealing an 8:1 proportionality between anion stabilization and acid destabilization .
Advanced: What computational methods model substituent effects on acidity?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates isodesmic reactions to isolate substituent effects. For example:
- Acid Molecule : Energy differences between substituted and unsubstituted acids.
- Anion : Stabilization energy of the deprotonated form.
Results predict gas-phase acidities within 1.1 kJ/mol of experimental values, validating the model for inaccessible substituents . Kirkwood-Westheimer electrostatic models are less reliable for unsymmetrical substituents .
Advanced: How to resolve discrepancies between experimental and theoretical acidity data?
Discrepancies arise from solvent effects (e.g., water vs. gas phase) and approximations in dielectric constant assumptions. Mitigation strategies include:
- Solvent Correction : Incorporate implicit solvation models (e.g., PCM) in DFT calculations .
- Experimental Validation : Compare with high-precision potentiometric titrations in controlled ionic strength solutions .
- Substituent-Specific Calibration : Adjust electrostatic models for substituents with zero dipole moments .
Advanced: How is this compound applied in bioisosteric replacements for drug design?
The bicyclo[2.2.2]octane core serves as a rigid, saturated bioisostere for phenyl rings, improving metabolic stability. For example:
- Nurr1 Agonists : Derived from 4-(methoxycarbonyl) analogs via multi-step functionalization (e.g., esterification, phthaloxime coupling) .
- MDM2 Inhibitors : Bicyclic frameworks enhance binding affinity in anticancer agents .
Safety: What are the recommended handling procedures for this compound?
- PPE : Wear nitrile gloves, full chemical protective clothing, and P95/P1 respirators for aerosolized particles .
- Ventilation : Use fume hoods to prevent inhalation and environmental release.
- Waste Disposal : Neutralize acidic waste before disposal to avoid drainage contamination .
Advanced: What role does this compound play in synthesizing complex organic intermediates?
It acts as a precursor for:
- Heterocyclic Derivatives : Copper-catalyzed C–H functionalization generates thioether or cyclopropane-containing analogs .
- Peptide Mimetics : Carboxylate groups are amidated to create conformationally restricted amino acids for protease inhibitors .
- Pyridine Alkylation : Reacts with pyridines under radical conditions to form pharmacologically active hybrids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
